Heptyl Undecyl Phthalate

Description

The exact mass of the compound Phthalic acid, heptyl undecyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Heptyl Undecyl Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptyl Undecyl Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKYQKHSCWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883153 | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-88-8, 68515-42-4 | |

| Record name | Heptyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

High-Purity Synthesis of Asymmetric Heptyl Undecyl Phthalate (HUP)

Executive Summary

This guide outlines the precision synthesis of Heptyl Undecyl Phthalate (HUP) , a high-molecular-weight asymmetric phthalate ester.[1] While industrial "711P" phthalates are often produced as statistical mixtures (containing diheptyl, diundecyl, and heptyl undecyl species), research and drug development applications require high-purity asymmetric entities to establish precise structure-activity relationships (SAR) and toxicological profiles.[1]

The protocol detailed below utilizes a Sequential Mono-Esterification (SME) pathway. Unlike one-pot "mixed alcohol" routes which yield a statistical distribution (approx. 50% asymmetric), the SME pathway maximizes the yield of the asymmetric target by isolating the ring-opening kinetics of the phthalic anhydride from the rate-limiting condensation step.

Theoretical Framework & Mechanistic Logic[1]

The Asymmetric Challenge

The core challenge in synthesizing asymmetric diesters is Transesterification (Scrambling) . At the high temperatures required for the second esterification step (

To mitigate this, we employ a Titanate-Catalyzed Sequential Route :

-

Step 1 (Kinetic Control): Phthalic Anhydride (PA) reacts with 1-Heptanol.[1] This ring-opening reaction is fast, exothermic, and requires no catalyst.[1] It quantitatively yields Mono-Heptyl Phthalate (MHP).[1]

-

Step 2 (Thermodynamic Control): MHP reacts with 1-Undecanol using a Lewis Acid catalyst (Tetra-isopropyl Titanate).[1] This step removes water to drive the equilibrium forward.[1]

Why Titanates? Unlike Brønsted acids (e.g.,

Reaction Mechanism Visualization[1]

Figure 1: The Sequential Mono-Esterification mechanism.[1] Step 1 is an addition reaction; Step 2 is a condensation reaction requiring water removal.

Experimental Protocol

Reagents & Equipment

| Reagent | Purity | Role | Stoichiometry |

| Phthalic Anhydride (PA) | >99.5% | Core Substrate | 1.0 eq |

| 1-Heptanol | >99% | Alkyl Donor 1 | 1.05 eq |

| 1-Undecanol | >98% | Alkyl Donor 2 | 1.10 eq |

| Tetra-isopropyl Titanate (TIPT) | 98% | Lewis Acid Catalyst | 0.05 wt% of PA |

| Sodium Carbonate (aq) | 10% | Neutralization | Excess |

Equipment: 4-neck round bottom flask, Dean-Stark trap, Nitrogen sparge, Mechanical stirrer, High-vacuum pump.[1]

Step-by-Step Synthesis

Phase 1: Formation of Mono-Heptyl Phthalate (MHP)

-

Charge: Load 1.0 eq of molten Phthalic Anhydride (PA) into the reactor.

-

Heat: Establish a temperature of

under a slow Nitrogen blanket. -

Addition: Add 1.05 eq of 1-Heptanol dropwise over 45 minutes.

-

Hold: Agitate at

for 60 minutes. -

Validation: Check Acid Value (AV). Theoretical AV for MHP is approx. 212 mg KOH/g.[1]

Phase 2: Esterification to HUP

-

Addition: Add 1.10 eq of 1-Undecanol and 0.05 wt% TIPT catalyst.

-

Ramp: Increase temperature to

. Reflux will begin.[1][2] -

Water Removal: Engage the Dean-Stark trap. Gradually increase temperature to

over 3 hours.-

Vacuum Assist: As reaction slows (approx. 90% conversion), apply mild vacuum (600 mbar

100 mbar) to strip remaining water.[1]

-

-

Completion: Stop when Acid Value

mg KOH/g.

Phase 3: Purification (Work-up)[1]

-

Titanate Hydrolysis: Cool to

. Add 2 wt% water and 0.5% -

Filtration: Filter the crude ester through a bed of celite/activated carbon to remove

and color bodies.[1] -

Steam Stripping: Perform steam distillation at

/ 10 mbar to remove excess Heptanol and Undecanol. -

Final Polish: Filter through a 0.45

m PTFE membrane.[1]

Process Workflow & Controls

Figure 2: Operational workflow emphasizing critical control points (AV checks).

Analytical Validation (QC)

To confirm the product is the asymmetric HUP and not a mixture of Diheptyl (DHP) and Diundecyl (DUP) phthalates, the following criteria must be met:

| Parameter | Method | Specification | Rationale |

| GC-MS | Agilent 5977B | Single Major Peak | DHP, HUP, and DUP have distinct retention times due to MW differences (362, 418, 474 g/mol ).[1] |

| Acid Value | ASTM D1045 | < 0.05 mg KOH/g | Indicates complete conversion of monoester.[1] |

| Color (APHA) | ASTM D1209 | < 20 | High purity for pharmaceutical/analytical use.[1] |

| Water Content | Karl Fischer | < 0.1% | Prevents hydrolysis during storage.[1] |

Note on GC Interpretation: In a statistical mix, you would see three peaks in a 1:2:1 ratio.[1] In this sequential synthesis, the asymmetric HUP peak should constitute >85% of the total area, with minor symmetrical impurities due to unavoidable transesterification.

References

-

Kirk-Othmer Encyclopedia of Chemical Technology. "Plasticizers."[1] Wiley-Interscience.[1] (Provides foundational kinetics for phthalate esterification). [1]

-

Ullmann's Encyclopedia of Industrial Chemistry. "Phthalic Acid and Derivatives." (Details the industrial titanate catalysis mechanism). [1]

-

TIB Chemicals. "Titanate Catalysts for Esterification."[1] (Technical data on TIPT vs. Acid catalysts).

-

PubChem. "Diundecyl Phthalate & Related Esters."[1] (Physical property verification for C11 chains).

-

European Patent Office. "Method of making mixed esters of phthalic acid."[1] (Describes the sequential addition logic to minimize symmetric byproducts).

Sources

Heptyl Undecyl Phthalate CAS number 65185-88-8

Topic: Heptyl Undecyl Phthalate (CAS 65185-88-8) in Pharmaceutical Development: Leachable Risk Assessment & Analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Hidden" Excipient

Heptyl Undecyl Phthalate (CAS 65185-88-8) is rarely an intentional ingredient in modern pharmaceutical formulations.[1] Instead, it confronts drug development professionals as a critical leachable —a migration impurity originating from polyvinyl chloride (PVC) tubing, IV bags, and packaging gaskets.

As a mixed-chain phthalate ester (C7/C11), it presents unique analytical challenges compared to symmetric phthalates like DEHP.[1] Its presence triggers immediate regulatory scrutiny under ICH Q3E (Extractables and Leachables) and REACH due to its classification as a reproductive toxicant (Repr. 1B). This guide provides the technical roadmap for identifying, quantifying, and assessing the risk of this compound in drug products.[2]

Chemical Identity & Physicochemical Profile

Researchers must understand that "Heptyl Undecyl Phthalate" is often found as part of a statistical mixture in technical grade "711P" phthalates.[1] It is not always a single, isolated peak in chromatography.[1]

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 1,2-Benzenedicarboxylic acid, heptyl undecyl ester |

| CAS Number | 65185-88-8 |

| Molecular Formula | C₂₆H₄₂O₄ |

| Molecular Weight | 418.61 g/mol |

| Appearance | Viscous, colorless to pale yellow liquid |

| Boiling Point | ~456 °C (at 760 mmHg) |

| Solubility | Insoluble in water (<0.1 mg/L); Soluble in Hexane, DCM, Acetone |

| LogP (Octanol/Water) | ~10.1 (Highly Lipophilic - High migration potential into lipid formulations) |

| Key Impurities | Diheptyl phthalate, Diundecyl phthalate (Statistical synthesis byproducts) |

Origin & Synthesis: Understanding the Matrix

To accurately identify CAS 65185-88-8, one must understand its synthesis.[1] It is produced via the esterification of phthalic anhydride with a mixture of heptanol (C7) and undecanol (C11).

Why this matters: You will rarely find pure Heptyl Undecyl Phthalate in a leachable extract.[1] You will see a "fingerprint" of three primary esters governed by statistical probability:

-

Diheptyl Phthalate (C7-C7)

-

Heptyl Undecyl Phthalate (C7-C11) - The Target[1]

-

Diundecyl Phthalate (C11-C11)

Synthesis Pathway Diagram

Figure 1: Statistical synthesis of mixed phthalates. The presence of CAS 65185-88-8 is almost always accompanied by its symmetric congeners.

Metabolic Fate & Toxicology[4]

The safety concern for drug development lies in the metabolic activation of the diester. The parent compound is relatively inert, but biological lipases rapidly hydrolyze it into monoesters . These monoesters are the active toxicants responsible for peroxisome proliferation and endocrine disruption (anti-androgenic activity).

Toxicological Classification:

-

EU REACH: Repr. 1B (May damage fertility or the unborn child).

-

Target Organs: Liver (peroxisome proliferation), Testes (Sertoli cell damage).

Metabolic Activation Pathway

Figure 2: Metabolic hydrolysis pathway.[1] The monoester metabolites (MHP/MUP) are the primary drivers of reproductive toxicity.

Analytical Protocol: Determination in Drug Formulations

Objective: Detect and quantify Heptyl Undecyl Phthalate at trace levels (ppb/ppm) in aqueous or lipid-based drug formulations. Method: Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4][5][6]

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Phthalates are ubiquitous in lab environments.[1] A "self-validating" protocol must include a Method Blank at every step to rule out false positives from labware.[1]

-

Glassware Prep: Bake all glassware at 400°C for 4 hours to remove background phthalates. Do not use plastic pipette tips.

-

Extraction:

-

Concentration: Transfer the upper organic layer to a glass vial. Evaporate to dryness under a gentle stream of Nitrogen (N2).[1] Reconstitute in 100 µL of Isooctane.

Step 2: GC-MS Instrumentation Parameters

| Parameter | Setting |

| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Splitless, 280°C. Purge flow 50 mL/min at 1.0 min.[1] |

| Oven Program | 100°C (1 min) → 20°C/min → 280°C → 5°C/min → 310°C (Hold 5 min) |

| Transfer Line | 300°C |

| Ion Source | EI, 230°C, 70 eV |

| Acquisition | SIM Mode (Selected Ion Monitoring) for sensitivity |

Step 3: Target Ions for SIM Mode

Heptyl Undecyl Phthalate fragments characteristically.[1] Monitor these ions to distinguish it from other phthalates.[1]

-

Quantifier Ion: m/z 149 (Phthalic anhydride ion - common to all, but strongest).[1]

-

Qualifier Ion 1: m/z 263 (Mono-heptyl cation).[1]

-

Qualifier Ion 2: m/z 307 (Mono-undecyl cation - Critical for specificity).[1]

Self-Validation Check: The ratio of ion 307 to 149 must match the reference standard within ±20%. If m/z 307 is absent, the peak is likely a different phthalate (e.g., DEHP).

Risk Assessment Framework (ICH Q3E)

When this compound is detected, a safety assessment is mandatory.[1]

-

Calculate Daily Exposure:

-

Compare to Thresholds:

-

Action Limit: If the calculated daily exposure exceeds 50 µ g/day (generic genotoxic/carcinogenic threshold, though phthalates are non-genotoxic, this is a conservative start for leachables), a full toxicological justification is required.

References

-

European Chemicals Agency (ECHA). (2023).[1][7] Substance Information: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters.[1] Retrieved from [Link]

-

PubChem. (2024).[1] Heptyl Undecyl Phthalate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2024).[1] Phthalates in Food Packaging and Food Contact Applications. Retrieved from [Link]

-

Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

Sources

- 1. Heptyl undecyl phthalate | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. gcms.cz [gcms.cz]

- 7. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Physical and Chemical Properties of Heptyl Undecyl Phthalate

This technical guide provides a comprehensive overview of the core physical and chemical properties of Heptyl Undecyl Phthalate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate its application and further research.

Introduction: Understanding Heptyl Undecyl Phthalate

Heptyl Undecyl Phthalate is a mixed diester of phthalic acid, categorized as a high molecular weight phthalate ester. These compounds are primarily utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] The asymmetrical nature of its ester side chains—a heptyl group and an undecyl group—influences its physical and chemical characteristics, distinguishing it from more common symmetrical phthalates. Its high molecular weight and viscosity make it a valuable component in various industrial applications, including the formulation of plastics and microcapsules.[2]

Molecular Identity and Structure

A fundamental understanding of a compound begins with its precise molecular identity. This information is crucial for accurate modeling, analytical characterization, and regulatory compliance.

| Identifier | Value | Source |

| Chemical Name | 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | PubChem[3] |

| CAS Number | 68515-42-4; 65185-88-8 | PubChem[3] |

| Molecular Formula | C₂₆H₄₂O₄ | PubChem[3] |

| Molecular Weight | 418.6 g/mol | PubChem[3] |

| Canonical SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | PubChem[3] |

| InChI Key | ILVKYQKHSCWQAW-UHFFFAOYSA-N | PubChem[3] |

digraph "Heptyl_Undecyl_Phthalate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Ester groups C7 [label="C", pos="1.74,1!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O1 [label="O", pos="2.61,0.5!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="1.74,1.8!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; C8 [label="C", pos="-1.74,1!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O3 [label="O", pos="-2.61,0.5!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O4 [label="O", pos="-1.74,1.8!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Heptyl chain C9 [label="CH2", pos="3.48,0!"]; C10 [label="CH2", pos="4.35,-0.5!"]; C11 [label="CH2", pos="5.22,0!"]; C12 [label="CH2", pos="6.09,-0.5!"]; C13 [label="CH2", pos="6.96,0!"]; C14 [label="CH2", pos="7.83,-0.5!"]; C15 [label="CH3", pos="8.7,0!"];

// Undecyl chain C16 [label="CH2", pos="-3.48,0!"]; C17 [label="CH2", pos="-4.35,-0.5!"]; C18 [label="CH2", pos="-5.22,0!"]; C19 [label="CH2", pos="-6.09,-0.5!"]; C20 [label="CH2", pos="-6.96,0!"]; C21 [label="CH2", pos="-7.83,-0.5!"]; C22 [label="CH2", pos="-8.7,0!"]; C23 [label="CH2", pos="-9.57,-0.5!"]; C24 [label="CH2", pos="-10.44,0!"]; C25 [label="CH2", pos="-11.31,-0.5!"]; C26 [label="CH3", pos="-12.18,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [label=""]; C7 -- O1; C7 -- O2 [style=double]; O1 -- C9; C2 -- C8 [label=""]; C8 -- O3; C8 -- O4 [style=double]; O3 -- C16;

// Chain bonds C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15;

C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; C24 -- C25; C25 -- C26; }

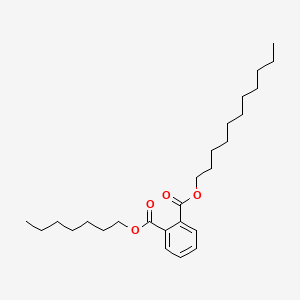

Caption: 2D structure of Heptyl Undecyl Phthalate.

Physical Properties

The physical properties of Heptyl Undecyl Phthalate are critical for its application as a plasticizer and in other formulations. These properties dictate its behavior in various matrices and environmental conditions.

| Property | Value | Notes | Source |

| Physical State | Viscous liquid | At room temperature. | Biosynth[2] |

| Color | Colorless | ICSC[4] (for Di-n-heptyl phthalate) | |

| Odor | Odorless | ICSC[4] (for Di-n-heptyl phthalate) | |

| Density | 0.975 g/cm³ | Biosynth[2] | |

| Boiling Point | ~360 °C | Data for Di-n-heptyl phthalate. The boiling point of Heptyl Undecyl Phthalate is expected to be slightly higher. | PubChem[5] |

| Flash Point | ~224 °C | Data for Di-n-heptyl phthalate. | ICSC[4] |

| Water Solubility | Low | Phthalate esters generally have low water solubility. | PubChem[5] |

| LogP (Octanol-Water Partition Coefficient) | 10.1 (Computed) | Indicates a high degree of lipophilicity. | PubChem[3] |

Chemical Properties and Reactivity

Heptyl Undecyl Phthalate exhibits chemical properties characteristic of phthalate esters.

-

Stability: It is stable under normal room conditions.[1]

-

Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[5]

-

Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield phthalic acid, heptanol, and undecanol. The rate of hydrolysis is generally slow under neutral pH conditions.

Analytical Characterization

The accurate identification and quantification of Heptyl Undecyl Phthalate in various matrices are essential for quality control, environmental monitoring, and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant analytical technique.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of Heptyl Undecyl Phthalate. Optimization of specific parameters may be required based on the sample matrix and instrumentation.

1. Sample Preparation (Extraction):

- The choice of extraction solvent is critical and depends on the sample matrix. Common solvents include hexane, dichloromethane, or acetonitrile.

- For solid samples, techniques like Soxhlet extraction or ultrasonic extraction can be employed to efficiently extract the analyte.[8]

- Liquid samples may be subjected to liquid-liquid extraction.

- A clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. GC-MS Analysis:

- Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane).[6][9]

- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

- Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of high-boiling compounds.

- Mass Spectrometer: A quadrupole mass analyzer, such as an Agilent 5977B MS, is commonly used.[9]

- Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

- Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[9] Characteristic ions for Heptyl Undecyl Phthalate would be selected for SIM mode.

subgraph "cluster_SamplePrep" {

label = "Sample Preparation";

style = "filled";

color = "#E8F0FE";

node [style=filled];

Sample [label="Sample Matrix"];

Extraction [label="Extraction\n(e.g., Ultrasonic, Soxhlet)"];

Cleanup [label="Clean-up\n(e.g., SPE)"];

Sample -> Extraction -> Cleanup;

}

subgraph "cluster_GCMS" {

label = "GC-MS Analysis";

style = "filled";

color = "#E6F4EA";

node [style=filled];

Injection [label="Injection"];

Separation [label="GC Separation\n(Capillary Column)"];

Ionization [label="Ionization\n(EI, 70 eV)"];

Detection [label="MS Detection\n(Scan or SIM)"];

Injection -> Separation -> Ionization -> Detection;

}

subgraph "cluster_Data" {

label = "Data Analysis";

style = "filled";

color = "#FEF7E0";

node [style=filled];

Qualitative [label="Qualitative Analysis\n(Mass Spectrum)"];

Quantitative [label="Quantitative Analysis\n(Peak Area)"];

}

Cleanup -> Injection;

Detection -> Qualitative;

Detection -> Quantitative;

}

Caption: General workflow for the analysis of Heptyl Undecyl Phthalate by GC-MS.

Safety and Toxicology

Heptyl Undecyl Phthalate is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity Category 1B).[3] As with many phthalates, there are concerns about its potential as an endocrine disruptor. Appropriate safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this compound.[4]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Heptyl Undecyl Phthalate, along with a standard protocol for its analytical characterization. A thorough understanding of these properties is fundamental for its safe and effective use in research and industrial applications. Further research into the specific toxicological and environmental fate of this mixed phthalate ester is warranted.

References

-

ResearchGate. (n.d.). Isolation and characterization of bis(2-ethylheptyl) phthalate from Cynodon dactylon (L.) and studies on the catalytic activity of its Cu(II) complex in the green preparation of 1,8-dioxo- octahydroxanthenes. Retrieved from [Link]

-

Joint Research Centre. (n.d.). Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods for the determination of phthalates in food. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (n.d.). Diundecyl Phthalate. Retrieved from [Link]

-

Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenedicarboxylic acid, diheptyl ester. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. Retrieved from [Link]

-

PubChem. (n.d.). Diheptyl phthalate. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0832 - DI-n-HEPTYL PHTHALATE. Retrieved from [Link]

-

PubChem. (n.d.). Heptyl undecyl phthalate. Retrieved from [Link]

-

Environmental Protection Agency. (2015). Provisional Peer-Reviewed Toxicity Values for Diundecyl Phthalate (CASRN 3648-20-2). Retrieved from [Link]

-

Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of di-(2-propyl heptyl)phthalate from phthalic anhydride and 2-propyl-1-heptanol. Retrieved from [Link]

Sources

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. biosynth.com [biosynth.com]

- 3. Heptyl undecyl phthalate | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 0832 - DI-n-HEPTYL PHTHALATE [inchem.org:443]

- 5. Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fses.oregonstate.edu [fses.oregonstate.edu]

Solubility Profile of Heptyl Undecyl Phthalate (HUP): A Technical Guide

Executive Summary

Heptyl Undecyl Phthalate (HUP), often identified by CAS 65185-88-8, represents a class of high-molecular-weight phthalate diesters used primarily as plasticizers and dielectric fluids.[1] Unlike symmetric phthalates (e.g., DEHP), HUP is an asymmetric ester containing linear or branched C7 and C11 alkyl chains.[1] This asymmetry disrupts crystalline packing, maintaining the compound in a viscous liquid state at room temperature.[1]

This guide provides a definitive technical analysis of HUP’s solubility profile. It moves beyond binary "soluble/insoluble" classifications to explore the thermodynamic drivers of solvation, supported by Hansen Solubility Parameters (HSP) and rigorous experimental protocols.[1]

Chemical Identity & Structural Basis of Solubility[1]

To predict solubility, one must first understand the solute's molecular architecture.[1] HUP is dominated by significant non-polar alkyl domains, rendering it highly lipophilic.[1]

| Property | Specification |

| Chemical Name | 1,2-Benzenedicarboxylic acid, heptyl undecyl ester |

| CAS Number | 65185-88-8 |

| Molecular Formula | C₂₆H₄₂O₄ |

| Molecular Weight | 418.61 g/mol |

| LogP (Octanol/Water) | ~9.5 - 10.1 (Predicted) |

| Physical State | Viscous Liquid (Asymmetric structure prevents crystallization) |

The Lipophilic Dominance

The HUP molecule consists of a polar aromatic core (phthalate moiety) flanked by two long hydrophobic tails (heptyl and undecyl).[1] As the alkyl chain length increases (C7/C11), the influence of the polar ester groups diminishes relative to the dispersion forces of the hydrocarbon chains.[1] This dictates that HUP will preferentially partition into non-polar organic solvents and reject aqueous environments.[1]

Thermodynamic Solubility Mechanism: Hansen Solubility Parameters (HSP)

Solubility is not random; it is a thermodynamic energy balance.[1] We utilize Hansen Solubility Parameters (HSP) to predict HUP's compatibility with various solvents. The HSP theory splits the cohesive energy density into three components:

- (Dispersion): Van der Waals forces (Dominant in HUP).[1]

- (Polarity): Dipole-dipole interactions (Low in HUP).[1]

- (Hydrogen Bonding): Hydrogen exchange capability (Very low in HUP).[1]

Estimated HSP Values for HUP

Based on group contribution methods and homologous series (e.g., DEHP, DINP):

Interaction Radius (

Interpretation: HUP requires solvents with high dispersion forces and low-to-moderate polarity.[1] Solvents with high hydrogen bonding capacity (like water or short-chain alcohols) will result in a large "distance" in HSP space, leading to immiscibility.[1]

Visualization: The Solvation Energy Landscape

Figure 1: Thermodynamic interaction map showing the favorability of HUP solvation based on solvent class.[1]

Empirical Solubility Profile

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and empirical data for C7-C11 phthalate esters.

Table 1: Solubility of HUP in Common Organic Solvents (at 25°C)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Excellent match for both dispersion and slight polarity of the ester linkage.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Very High (>500 mg/mL) | |

| Ketones | Acetone, MEK | High | Carbonyl dipoles interact favorably; low viscosity aids dissolution.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Structural similarity (ester-ester interactions) promotes miscibility.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Iso-octane | High | Dominant dispersion forces ( |

| Ethers | THF, Diethyl Ether | High | Good general organic solvency; moderate polarity match.[1] |

| Alcohols (Short Chain) | Methanol, Ethanol | Low / Limited | High |

| Alcohols (Long Chain) | Octanol, Decanol | Soluble | The alkyl chain of the solvent matches the HUP tails, overcoming the -OH group penalty. |

| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/L) | Hydrophobic effect dominates; water-water H-bonding excludes the HUP molecule.[1] |

Experimental Protocol: Determination of Solubility

For researchers requiring precise quantitative data (e.g., for extraction efficiency or toxicology limits), the Shake-Flask Method coupled with HPLC-UV is the validated standard.[1]

Reagents & Equipment

-

Solvents: HPLC Grade (Water, Acetonitrile, Test Solvent).

-

Equipment: Orbital Shaker (temperature controlled), Centrifuge, 0.2 µm PTFE Syringe Filters, HPLC System with UV/DAD detector.

Step-by-Step Workflow

Step 1: Saturation Add excess HUP (approx. 100 mg) to 5 mL of the target solvent in a glass vial.[1] The mixture must remain biphasic (visible undissolved droplets or separate layer) to ensure saturation.[1]

Step 2: Equilibration Agitate the vials at 25°C ± 0.5°C for 24–48 hours.

-

Why? High viscosity liquids like HUP require extended time to reach thermodynamic equilibrium compared to crystalline solids.[1]

Step 3: Phase Separation Centrifuge at 3000 x g for 15 minutes.

-

Critical: If the solvent is less dense than HUP (e.g., water), sample from the aqueous phase carefully avoiding the HUP droplet.[1] If the solvent is denser (e.g., DCM), HUP will float; sample from the bottom.[1]

Step 4: Filtration & Dilution Filter the supernatant through a 0.2 µm PTFE filter (hydrophobic filters prevent water-logging, but for organic solvents, ensure chemical compatibility).[1] Dilute the filtrate with Acetonitrile to land within the calibration curve range.

Step 5: HPLC Quantification Analyze using the parameters below.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm |

| Mobile Phase | Isocratic: 90% Acetonitrile / 10% Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 224 nm (Phthalate ring absorption max) and 254 nm |

| Injection Vol | 10 µL |

| Retention Time | Expect elution between 8–12 mins (highly retained due to lipophilicity) |

Visualization: Analytical Workflow

Figure 2: Validated workflow for quantitative solubility determination of viscous lipophilic fluids.

Applications & Implications

Understanding the solubility of HUP is critical for three main areas:

-

Plasticizer Migration (Leaching):

-

Sample Preparation/Extraction:

-

Formulation Stability:

References

-

PubChem. (2023).[1] Heptyl Undecyl Phthalate - Compound Summary. National Library of Medicine.[1] [Link][1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Source of HSP theory and phthalate class data).[1][3][4]

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters. [Link][1]

-

Stenutz, R. (2023).[1] Hansen Solubility Parameters for Solvents and Plasticizers. [Link]

-

Gharagheizi, F., et al. (2010).[1][2] Determination of Solubility of Phthalates in Organic Solvents. Industrial & Engineering Chemistry Research, 49(24).[1] (General methodology reference for phthalate solubility).

Sources

Heptyl Undecyl Phthalate mechanism of action as a plasticizer

Technical Whitepaper: Heptyl Undecyl Phthalate (711P) Mechanistic Action, Physicochemical Dynamics, and Application Protocols

Abstract Heptyl Undecyl Phthalate (711P), a high-molecular-weight phthalate ester comprised of C7, C9, and C11 alkyl chains, represents a critical balance between solvation efficiency and permanence in polyvinyl chloride (PVC) matrices.[1] Unlike short-chain congeners (e.g., DEHP) which exhibit higher volatility, or purely linear phthalates which may suffer from compatibility limits, 711P’s hybrid linear/branched architecture optimizes free volume expansion while maintaining low migration rates.[1] This guide provides a rigorous technical analysis of its mechanism of action, comparative performance metrics, and validation protocols for researchers in material science and pharmaceutical packaging development.

Molecular Architecture & Physicochemical Basis[1]

The efficacy of 711P stems from its specific alkyl chain distribution.[1] It is typically synthesized via the esterification of phthalic anhydride with a mixture of C7, C9, and C11 alcohols.

-

Hybrid Topology: The presence of both linear and branched alkyl chains allows 711P to disrupt polymer chain packing (reducing crystallinity) while the longer C11 segments entangle with the polymer matrix to resist migration.[1]

-

Polarity Balance: The aromatic phthalate core provides the necessary polarity to interact with the C-Cl dipoles of the PVC backbone, ensuring miscibility.[1] Simultaneously, the aliphatic tails act as spacers, lowering the glass transition temperature (

).[1]

Table 1: Physicochemical Profile of 711P vs. Standard Plasticizers

| Property | Heptyl Undecyl Phthalate (711P) | DEHP (Di-2-ethylhexyl phthalate) | DINP (Diisononyl phthalate) | Impact on Performance |

| Molecular Weight | ~414 - 426 g/mol (Avg) | 390.6 g/mol | 418.6 g/mol | Higher MW correlates with lower volatility and better permanence.[1] |

| Viscosity (20°C) | 35-45 mPa[1]·s | 80 mPa[1]·s | 70-90 mPa[1]·s | Lower viscosity aids in faster dry-blending and processing.[1][2] |

| Specific Gravity | 0.970 - 0.975 | 0.985 | 0.975 | Lower density offers volumetric cost advantages in formulation.[1] |

| Volatility | Low | Moderate | Low-Moderate | Critical for maintaining flexibility over long-term storage/use.[1] |

| Low-Temp Flex | Excellent | Good | Good | Linear C7-C11 chains maintain mobility at lower temperatures better than branched C8.[1] |

Mechanism of Action: The Kinetic & Thermodynamic Interplay

The plasticization of PVC by 711P is not a simple dilution effect but a complex interplay of thermodynamic solvation and kinetic spacing described by three converging theories.

A. Free Volume Theory

711P molecules insert themselves between PVC polymer chains.[1] The bulky, flexible alkyl tails (C7-C11) increase the "free volume"—the unoccupied space within the material.[1] This additional space lowers the energy barrier for segmental rotation of the polymer chains, effectively reducing the

B. Lubricity Theory

The non-polar alkyl tails of 711P act as internal lubricants.[1] They shield the electrostatic attraction between polymer chains, reducing intermolecular friction.[1] This allows the PVC chains to slide past one another under stress, manifesting as increased elongation and reduced tensile modulus.[1]

C. Gel Theory (Thermodynamic Interaction)

Plasticization is viewed as a dynamic equilibrium where the plasticizer solvates the amorphous regions of the PVC while leaving crystalline micro-domains intact (acting as physical crosslinks).[1] The aromatic ring of 711P forms dipole-dipole interactions with the chlorine atoms on the PVC backbone.[1]

Diagram 1: Mechanistic Pathway of PVC Plasticization

Caption: Kinetic pathway of 711P plasticization transforming rigid PVC into a flexible matrix via free volume expansion and dipole shielding.[1]

Experimental Validation Protocols

For drug development professionals evaluating materials for packaging or delivery devices, verifying the plasticizer's efficiency and stability is paramount.[1]

Protocol 1: Glass Transition Temperature ( ) Analysis via DSC

Purpose: To quantify the efficiency of 711P in lowering the softening point of the polymer.

-

Sample Prep: Encapsulate 5-10 mg of plasticized PVC (formulation: 100 phr PVC + 50 phr 711P) in an aluminum pan.

-

Equilibration: Heat to 100°C to erase thermal history, then cool to -100°C at 10°C/min.

-

Ramp: Heat from -100°C to 150°C at a rate of 10°C/min under nitrogen purge (50 mL/min).

-

Analysis: Identify the step change in heat flow. The inflection point represents the

.[1]

Diagram 2: DSC Experimental Logic Flow

Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for validating plasticizer efficiency.

Protocol 2: Migration and Extraction Resistance

Purpose: To simulate leaching potential in medical/liquid environments (critical for toxicology assessments).[1]

-

Specimen: Cut 50mm x 50mm x 1mm plaques of cured 711P-PVC.

-

Media: Prepare extraction media relevant to application (e.g., Distilled Water, Hexane (simulating lipids), or Ethanol/Water mix).[1]

-

Immersion: Suspend samples in media at 50°C for 24 hours (accelerated aging).

-

Quantification:

Safety, Regulatory & Toxicology Context[3][4][5][6]

While 711P offers superior technical performance, its regulatory profile dictates its utility in drug development.[1]

-

Reproductive Toxicity: Like many high-molecular-weight phthalates, 711P (CAS 68515-42-4) is often classified under Repr.[1][3] 1B (May damage fertility or the unborn child) in the EU (REACH).[1]

-

SVHC Status: It is listed as a Substance of Very High Concern (SVHC).[1][3][4]

-

Implication for Drug Developers:

-

Direct Contact: Generally avoided for direct blood contact or high-risk medical devices (IV bags, tubing) where alternative non-phthalates (e.g., TOTM, DINCH) are preferred.[1]

-

Secondary Use: May be found in secondary packaging, labels, or manufacturing equipment.[1]

-

Risk Assessment: Any use requires a rigorous leachable/extractable (L&E) study to prove migration levels are below the Tolerable Daily Intake (TDI).[1]

-

References

-

ExxonMobil Chemical. (2023).[1] Jayflex™ 711P Plasticizer Technical Data Sheet. Retrieved from [1]

-

PubChem. (2025).[1][3][5] Heptyl Undecyl Phthalate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

European Chemicals Agency (ECHA). (2024).[1][3] Substance Information: 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters.[1][3] Retrieved from [1][3]

-

Cadogan, D. F., & Howick, C. J. (2000).[1] Plasticizers.[1][2][6][7][8][9][10][11] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

-

Wypych, G. (2017).[1] Handbook of Plasticizers. ChemTec Publishing.[1] (General reference on Free Volume Theory).

Sources

- 1. Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Heptyl undecyl phthalate | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]

- 7. univarsolutions.com [univarsolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. specialchem.com [specialchem.com]

- 10. Di-(2-ethyl hexyl) phthalate (DEHP) [utslappisiffror.naturvardsverket.se]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Heptyl Undecyl Phthalate (HUP): A Technical Guide

Part 1: Executive Technical Summary

Heptyl Undecyl Phthalate (HUP), chemically 1,2-benzenedicarboxylic acid, heptyl undecyl ester (CAS 65185-88-8), represents a specific class of asymmetric high-molecular-weight phthalates. Often found as a primary component in "711" phthalate mixtures (comprising C7, C9, and C11 esters), HUP is critical in the formulation of PVC due to its balance of volatility and solvation power.

For the analytical chemist, HUP presents a unique challenge: it is an asymmetric diester. Unlike symmetric phthalates (e.g., DOP), HUP exhibits dual aliphatic chain signals in NMR and specific chromatographic retention indices that distinguish it from its symmetric congeners (diheptyl and diundecyl phthalates).

This guide provides a definitive spectroscopic atlas for HUP, synthesizing NMR, IR, and MS data to establish a self-validating identification protocol.

Part 2: Structural Identification Workflow

The following workflow illustrates the logical progression for confirming HUP identity, moving from functional group confirmation to precise chain-length determination.

Figure 1: Analytical decision tree for the structural elucidation of asymmetric phthalate esters.

Part 3: Mass Spectrometry (MS) Data & Fragmentation Logic

In Electron Ionization (EI) MS at 70 eV, HUP follows the classic phthalate fragmentation pathway. The molecular ion (

Fragmentation Mechanism

The diagnostic base peak at m/z 149 arises from a McLafferty rearrangement followed by the elimination of the second alkyl chain, forming the stable protonated phthalic anhydride ion.

Figure 2: Dominant fragmentation pathway yielding the diagnostic m/z 149 ion.

Key MS Peaks

| m/z | Intensity | Assignment | Structural Significance |

| 149 | 100% | Base Peak. Protonated phthalic anhydride. Diagnostic for all dialkyl phthalates. | |

| 167 | < 5% | Protonated phthalic acid ion (rarely seen in high abundance). | |

| 261 | ~5-10% | Loss of undecyl group (mono-heptyl phthalate cation). | |

| 305 | ~5-10% | Loss of heptyl group (mono-undecyl phthalate cation). | |

| 418 | < 1% | Molecular ion (often invisible). |

Application Note: In a mixed isomeric sample (e.g., 711P), the presence of intermediate mass fragments (m/z 261, 279, 305) allows for the deconvolution of asymmetric esters from symmetric diheptyl (m/z 261 only) or diundecyl (m/z 305 only) species.

Part 4: Infrared Spectroscopy (FTIR) Profiling

FTIR is the primary screening tool for HUP. The spectrum is dominated by the ester functionality and the aromatic ring.

Diagnostic Bands (Neat/ATR)[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 2955, 2925, 2855 | Aliphatic Chain | Strong intensity due to long C7/C11 chains. | |

| 1725 - 1730 | Ester Carbonyl | Critical. Sharp, strong band. | |

| 1580, 1600 | Aromatic Ring | Weak doublets, characteristic of benzene ring. | |

| 1280, 1120 | Ester C-O-C | Broad, strong bands. | |

| 1070, 1040 | In-plane bend | Aromatic substitution pattern. | |

| 742 | Ortho-substitution | Diagnostic. "Phthalate doublet" (often with 700 cm⁻¹). |

Part 5: Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the only reliable method to quantify the ratio of heptyl to undecyl chains in the asymmetric ester.

1H NMR Data (400 MHz, CDCl₃)

The spectrum exhibits a classic AA'BB' aromatic system and two overlapping aliphatic chains.

| Shift ( | Multiplicity | Integration | Assignment |

| 7.70 | dd (Sym) | 2H | Aromatic H-3, H-6 (Ortho to Ester) |

| 7.52 | dd (Sym) | 2H | Aromatic H-4, H-5 (Meta to Ester) |

| 4.22 | Triplet ( | 4H | |

| 1.71 | Quintet | 4H | |

| 1.20 - 1.45 | Multiplet | ~24H | Bulk Methylene ( |

| 0.88 | Triplet | 6H | Terminal Methyl ( |

Expert Insight: The integration of the bulk methylene region (1.20–1.45 ppm) is the key differentiator.

-

Theoretical Proton Count for HUP: 24 bulk protons.

-

Calculation: Total Integral of region / (Integral of

-CH -

If the count deviates significantly, the sample is likely a mixture of chain lengths rather than pure HUP.

13C NMR Data (100 MHz, CDCl₃)

| Shift ( | Carbon Type | Assignment |

| 167.7 | Quaternary | Carbonyl ( |

| 132.5 | Quaternary | Aromatic C-1, C-2 (Ipso) |

| 130.9 | Methine | Aromatic C-4, C-5 |

| 128.8 | Methine | Aromatic C-3, C-6 |

| 68.2 | Methylene | |

| 31.9 | Methylene | |

| 22.7 - 29.8 | Methylene | Bulk Aliphatic Chain |

| 14.1 | Methyl | Terminal |

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6423795, Heptyl undecyl phthalate. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Phthalic acid, heptyl undecyl ester: Mass Spectrum.[2][1] Retrieved from [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Phthalates Action Plan: Technical Data on C7-C11 Phthalates.[2] Retrieved from [Link]

Sources

Heptyl Undecyl Phthalate safety data sheet information

An In-Depth Technical Guide to the Safety Profile of Heptyl Undecyl Phthalate

Introduction

Heptyl Undecyl Phthalate is a phthalate ester utilized primarily as a plasticizer and additive in various materials.[1] Its function is to impart flexibility and durability to otherwise brittle polymers, such as polyvinyl chloride (PVC).[2] While its utility in industrial applications is established, for researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile is paramount. This is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and risk assessment, particularly given that phthalates are not chemically bound to the materials they are mixed with and can leach out over time.[2] This guide provides an in-depth analysis of the safety data for Heptyl Undecyl Phthalate, moving beyond rote compliance to explain the causality behind handling protocols and risk mitigation strategies. The central and most critical safety concern associated with this chemical is its classification as a substance with significant reproductive toxicity.

Section 1: Chemical Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. Heptyl Undecyl Phthalate is a member of the 1,2-benzenedicarboxylic acid ester family. It is crucial to note the existence of multiple CAS Registry Numbers in literature; while older sources may reference others, the most current and authoritative sources utilize the identifiers listed below.[3]

| Identifier | Value | Source |

| Chemical Name | Heptyl Undecyl Phthalate | [1][4][5][6] |

| Synonyms | 1,2-Benzenedicarboxylic Acid, 1-heptyl 2-undecyl ester; Phthalic acid, heptyl undecyl ester | [4][5] |

| Primary CAS Number | 65185-88-8 | [1][4][6][7] |

| Group CAS Number | 68515-42-4 (di-C7-11-branched and linear alkyl esters) | [4] |

| EC Number | 271-084-6 | [4] |

| Molecular Formula | C₂₆H₄₂O₄ | [4][5][6][7] |

| Molecular Weight | 418.61 g/mol | [1][4][5][6] |

The physicochemical properties of a substance dictate its behavior in a laboratory setting and inform the necessary handling and containment strategies. Heptyl Undecyl Phthalate is a high-molecular-weight ester, which results in low volatility, reducing the risk of inhalation exposure under standard conditions. However, its oily nature and hydrophobicity mean it can persist on surfaces and requires careful handling to prevent skin contact and environmental contamination.[3]

| Property | Value | Source |

| Physical State | Oily Liquid | [1] |

| Appearance | Colourless, Odourless | [1][8] |

| Boiling Point | ~456 °C (rough estimate) | [1] |

| Density | ~0.99 g/cm³ | [1][7] |

| Solubility | Limited water solubility; Soluble in organic solvents (e.g., slightly in Chloroform, Methanol) | [1][3][9] |

| Chemical Stability | Stable under recommended storage conditions | [3][10] |

Section 2: Hazard Identification and GHS Classification - A Critical Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For Heptyl Undecyl Phthalate, the GHS classification is dominated by a significant long-term health hazard. Based on aggregated data from notifications to the European Chemicals Agency (ECHA), the substance falls under the classification for reproductive toxicity.[4]

GHS Classification: A Clear Directive

-

Hazard Class: Reproductive Toxicity, Category 1B[4]

-

Pictogram: Health Hazard

-

Signal Word: Danger

-

Hazard Statement (H-Statement): H360 - May damage fertility or the unborn child.[4]

This classification is of paramount importance for the target audience. It signifies that there is presumptive evidence from animal studies, and potentially limited human evidence, that the substance can interfere with reproduction. This includes adverse effects on sexual function and fertility in adults and developmental toxicity in offspring. Consequently, all handling protocols must be designed with the primary goal of eliminating exposure, particularly for personnel of child-bearing potential.

Furthermore, due to this classification, the broader category of "1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters" was included on the REACH Candidate List of Substances of Very High Concern (SVHC) in June 2011.[4] The reason for inclusion is its classification as "Toxic for reproduction (Article 57c)".[4]

GHS Hazard Profile for Heptyl Undecyl Phthalate.

Section 3: Toxicological Profile - Understanding the Core Risks

The toxicological profile of Heptyl Undecyl Phthalate is consistent with that of other ortho-phthalates, with the primary concern being reproductive and developmental effects.[11]

-

Reproductive Toxicity : The Repr. 1B classification is the most critical toxicological endpoint.[4] This concern is significant enough for it to be listed as a reportable ingredient with reproductive toxicity hazard traits under the California Safe Cosmetics Program.[4] The mechanism of many phthalates involves disruption of the endocrine system, leading to anti-androgenic effects.[12]

-

Cumulative Effects : A crucial concept in phthalate toxicology is that of cumulative effects.[12] Organisms are often exposed to multiple phthalates simultaneously, and there is evidence of additive effects, even from phthalates with different modes of action.[12] This means that even low-dose exposure in a laboratory setting could contribute to a larger, cumulative body burden, a factor that must be considered in risk assessments.

-

Other Target Organs : While reproductive organs are a primary target, studies on various phthalates have identified other organs of concern. The liver is a common target, with effects including increased weight and peroxisome proliferation.[11] The kidneys are another frequently identified target of phthalate toxicity.[11]

Section 4: Exposure Control and Safe Handling Protocols

Given the significant reproductive hazard, a self-validating system of exposure control is not just recommended but essential. The causality is clear: preventing exposure is the only reliable way to mitigate the risk of reproductive harm.

Experimental Protocol: Standard Operating Procedure for Handling Heptyl Undecyl Phthalate

-

Designated Area : All work with Heptyl Undecyl Phthalate must be conducted in a designated area, such as a chemical fume hood, to control the release of any potential aerosols or vapors.

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and replace them immediately if contaminated or damaged.

-

Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

-

Body Protection : A lab coat or chemical-resistant apron must be worn.

-

-

Hygiene Practices :

-

Handling Procedure :

-

End of Workflow :

-

Decontaminate all work surfaces after use.

-

Dispose of contaminated waste (gloves, wipes, etc.) as hazardous waste in a designated, sealed container according to institutional and local regulations.

-

Workflow for Safe Handling of Heptyl Undecyl Phthalate.

Section 5: Emergency Procedures and First Aid

In the event of accidental exposure or release, immediate and correct action is critical.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][14]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8][15]

-

Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[8][10]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10][15]

-

Accidental Release/Spill :

-

Evacuate unnecessary personnel and ensure adequate ventilation.

-

Remove all sources of ignition.[10]

-

Wear full personal protective equipment.

-

Contain the spill to prevent it from entering sewers or waterways.[10]

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or universal binder.[8][13]

-

Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[13]

-

Decision Tree for Accidental Spill Response.

Section 6: Storage and Disposal Considerations

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

-

Storage Conditions : Store in accordance with local regulations.[14] The ideal storage location is a dry, cool, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[10][14]

-

Container : Keep the substance in its original container or an approved alternative, tightly closed and sealed until ready for use.[14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[14]

-

Incompatible Materials : Store away from strong oxidizing agents and strong bases.[13][14]

-

Disposal : Disposal of Heptyl Undecyl Phthalate and its containers must be performed in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste.

Section 7: Ecological Impact

Phthalates as a class can pose risks to the environment. They can be released into ecosystems through industrial discharge or leaching from products. Some phthalates are known to be bioaccumulative and have been detected in aquatic organisms.[2] Studies have shown some phthalates to be toxic to aquatic life and they may cause long-term adverse effects.[2] While some biodegradation can occur, the potential for adsorption to sediment and suspended solids means the substance can persist in the aquatic environment.[9] Therefore, preventing release into soil, ditches, sewers, and waterways is a critical aspect of its life-cycle management.[10]

Conclusion

Heptyl Undecyl Phthalate is a compound that demands rigorous safety protocols and a high degree of respect from all users. The defining characteristic of its safety profile is its classification as a Category 1B reproductive toxicant. This is not a minor hazard; it is a directive for all researchers, scientists, and drug development professionals to implement stringent engineering controls, personal protective equipment, and handling procedures designed to eliminate the potential for exposure. By understanding the causality behind these measures—from its physicochemical properties to its toxicological endpoints—professionals can ensure a self-validating system of safety that protects both their personal health and the integrity of their research environment.

References

-

A.G. Layne. Di-(2-Propylheptyl) Phthalate (DPHP) SDS. [Link]

-

TURI (Toxics Use Reduction Institute). Phthalates and Their Alternatives: Health and Environmental Concerns. [Link]

-

PubChem. Di(heptyl-nonyl-undecyl) phthalate. [Link]

-

INCHEM. ICSC 0832 - DI-n-HEPTYL PHTHALATE. [Link]

-

AFIRM Group. Phthalate Chemical Guidance Sheet. [Link]

-

PubChem. Heptyl undecyl phthalate. [Link]

-

TURI (Toxics Use Reduction Act). (2016-12-19). CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. [Link]

-

PubChem. Diheptyl phthalate. [Link]

-

NIH Global Substance Registration System. HEPTYL UNDECYL PHTHALATE. [Link]

-

Restek. (2024-08-23). Phthalates Standard (1X1 mL) - Safety Data Sheet. [Link]

-

U.S. Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]

Sources

- 1. HEPTYL,UNDECYLPHTHALATE CAS#: 65185-88-8 [m.chemicalbook.com]

- 2. uml.edu [uml.edu]

- 3. Heptyl Undecyl Phthalate (65185-88-8) for sale [vulcanchem.com]

- 4. Heptyl undecyl phthalate | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. scbt.com [scbt.com]

- 7. biosynth.com [biosynth.com]

- 8. ICSC 0832 - DI-n-HEPTYL PHTHALATE [inchem.org:443]

- 9. Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aglayne.com [aglayne.com]

- 11. cpsc.gov [cpsc.gov]

- 12. turi.org [turi.org]

- 13. fishersci.com [fishersci.com]

- 14. avient.com [avient.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Thermal Stability & E&L Profiling of High Molecular Weight Phthalates

The following technical guide focuses on High Molecular Weight (HMW) Phthalates (specifically C9–C13 orthophthalates like DINP, DIDP, and DPHP), which are the standard regulatory alternatives to Low Molecular Weight (LMW) phthalates (e.g., DEHP) in medical devices, packaging, and pharmaceutical processing equipment.

A Technical Guide for Drug Delivery & Medical Device Applications

Executive Directive: The Stability-Safety Nexus

In drug development, the transition from LMW phthalates (DEHP) to HMW phthalates (DINP, DIDP, DPHP) is driven by the latter's superior toxicological profile. However, for researchers and formulation scientists, the critical parameter is thermal stability . HMW phthalates must withstand sterilization (autoclave/gamma) and hot-melt processing without degrading into potentially reactive mono-esters or phthalic anhydride.

This guide provides a mechanistic analysis of HMW phthalate degradation, self-validating analytical protocols, and the kinetic data required to justify their use in Container Closure Systems (CCS) and delivery devices.

Physicochemical Basis of HMW Stability

High Molecular Weight phthalates are defined by carbon backbones of C9 or greater. This structural elongation imparts distinct thermodynamic advantages over their LMW counterparts.

The Hydrophobicity Shield

Thermal degradation in pharmaceutical applications is often hydrolytic (e.g., during steam sterilization). HMW phthalates exhibit extreme hydrophobicity (logKow > 8.0), creating a steric and energetic barrier against water attacking the ester linkage.

-

Implication: Unlike DEHP, HMW phthalates are kinetically resistant to hydrolysis at autoclave temperatures (121°C), preventing the formation of acidic degradation products that could alter drug pH.

Volatility & Migration Kinetics

Thermal instability often manifests as "blooming" or volatilization rather than chemical bond scission.

-

Mechanism: HMW phthalates have lower vapor pressures and higher flash points due to increased van der Waals forces along the alkyl chains.

-

Data Comparison:

| Property | DEHP (LMW Standard) | DINP (HMW Alternative) | DIDP (HMW Alternative) | DPHP (HMW Alternative) |

| Carbon Backbone | C8 | C9 (Isometric mix) | C10 (Isometric mix) | C10 (Branched) |

| Molecular Weight | 390.56 g/mol | 418.61 g/mol | 446.66 g/mol | 446.66 g/mol |

| Flash Point | ~206°C | ~224°C | ~240°C | ~245°C |

| Viscosity (20°C) | 80 mPa·s | 55–90 mPa·s | 100–130 mPa·s | 120–150 mPa·s |

| TGA Onset (5% Loss) | ~198°C | ~230°C | ~250°C | ~255°C |

Analyst Note: The higher TGA onset of DPHP makes it the superior candidate for high-temperature processing (e.g., extrusion of medical tubing).

Mechanisms of Thermal Degradation

Understanding how these molecules break down allows you to predict Extractables & Leachables (E&L) profiles.

Primary Pathway: Cis-Elimination (Pyrolysis)

At processing temperatures (>200°C), HMW phthalates degrade via a concerted cis-elimination mechanism (Chugaev-type reaction). This is a unimolecular reaction involving a six-membered cyclic transition state.

The Pathway:

-

Proton Transfer: The carbonyl oxygen abstracts a

-hydrogen from the alkyl chain. -

Cleavage: The C-O bond breaks.

-

Products: Phthalic Acid (or Anhydride) + Alkene.

Secondary Pathway: Radical Oxidation

During gamma sterilization or prolonged oxidative stress, the alkyl chain is susceptible to radical attack, leading to peroxides and eventually shorter-chain alcohols or ketones.

Visualization of Degradation Logic

The following diagram illustrates the critical decision pathways for degradation based on thermal and environmental stress.

Caption: Thermal degradation logic flow. Note the bifurcation between hydrolytic stability at sterilization temps and pyrolytic breakdown at extrusion temps.

Validated Experimental Protocols

To establish the safety of HMW phthalates in a drug product, you must validate their stability using orthogonal methods.

Protocol A: TGA-MS for Thermal Thresholds

Objective: Determine the precise onset of degradation and identify volatile byproducts in real-time.

-

Why: Standard TGA only shows mass loss. Coupling with Mass Spec (MS) confirms if the loss is volatilization (safe) or degradation (unsafe).

Workflow:

-

Sample Prep: 10–15 mg of plasticized PVC or pure HMW phthalate in a platinum pan.

-

Atmosphere: Nitrogen (inert) to isolate pyrolysis; Air (oxidative) to simulate shelf-life aging.

-

Ramp: 10°C/min from 40°C to 600°C.

-

MS Trigger: Monitor m/z 148 (Phthalic anhydride) and m/z 104 (Phthalic acid fragment).

-

Acceptance Criteria: No detection of m/z 148 below 200°C.

Protocol B: Stress-Migration Study (Arrhenius Modeling)

Objective: Predict leaching rates over 2 years using accelerated thermal data.

-

Why: Phthalates don't just degrade; they migrate. Heat accelerates this.

Step-by-Step:

-

Setup: Place HMW-plasticized material in contact with simulant (e.g., 50% Ethanol/Water) in sealed glass ampoules.

-

Incubation: Store at three temps: 40°C, 50°C, 60°C.

-

Sampling: Aliquot at T=1, 3, 7, 14, 28 days.

-

Analysis: GC-MS (SIM mode).

-

Calculation: Plot

vs-

Self-Validation Check: If linearity (

) < 0.98, the mechanism has changed (e.g., matrix swelling vs. diffusion), and the prediction is invalid.

-

Analytical Workflow for E&L Assessment

The following workflow outlines the industry-standard approach to identifying HMW phthalate breakdown products in medical extracts.

Caption: E&L workflow for identifying phthalate degradation products. Note the split between GC-MS (breakdown products) and LC-MS (mono-esters).

References

-

European Chemicals Agency (ECHA). "Evaluation of new scientific evidence concerning DINP and DIDP." ECHA Regulatory Archives. [Link]

-

Keresztesi, A. et al. "Thermal degradation of phthalate esters." Journal of Thermal Analysis and Calorimetry, Vol 130, 2017. [Link]

-

US Consumer Product Safety Commission (CPSC). "Toxicity Review of Di(2-propylheptyl) Phthalate (DPHP)." CPSC Technical Reports. [Link]

-

American Chemistry Council. "High Phthalates: A Primer on DINP and DIDP." High Phthalates Panel. [Link]

-

Food and Drug Administration (FDA). "Safety Assessment of Di(2-ethylhexyl)phthalate (DEHP) Released from PVC Medical Devices." FDA Center for Devices and Radiological Health. [Link]

Methodological & Application

Robust Quantification of Heptyl Undecyl Phthalate in Environmental Water Samples by SPE and GC-MS

An Application Note for Researchers and Scientists

Introduction: The Analytical Imperative for Heptyl Undecyl Phthalate

Heptyl undecyl phthalate (HUP) is a high molecular weight phthalate ester used as a plasticizer to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] Its application in a variety of industrial and consumer products leads to its potential release into the environment, where it can accumulate in water bodies. Phthalates are a class of compounds recognized as ubiquitous environmental contaminants, with certain members classified as endocrine-disrupting chemicals (EDCs) that can pose risks to human health and aquatic ecosystems.[2][3] The toxicity of phthalates has garnered significant regulatory attention, leading to restrictions on their use in many consumer products.[3]

Accurate and sensitive quantification of HUP in environmental water samples is critical for assessing exposure levels, understanding its environmental fate, and ensuring compliance with regulatory guidelines. However, the analysis is challenging due to the typically low concentrations (ng/L to µg/L) found in water and the potential for sample contamination from laboratory equipment. Phthalates are pervasive in the lab environment, making rigorous contamination control essential for reliable results.[4]

This application note presents a comprehensive and robust protocol for the quantification of heptyl undecyl phthalate in environmental water samples. The methodology is centered on Solid-Phase Extraction (SPE) for efficient sample concentration and matrix cleanup, followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for analytical scientists and researchers, providing not only a step-by-step protocol but also the scientific rationale behind key procedural choices to ensure data of the highest quality and integrity.

Principle of the Method

The analytical workflow is designed for maximum recovery and sensitivity.

-

Sample Preparation : An aqueous sample is passed through a solid-phase extraction (SPE) cartridge. The hydrophobic nature of HUP causes it to be retained on the solid-phase sorbent while water and polar impurities are washed away.

-

Elution and Concentration : The retained HUP is then eluted from the cartridge using a small volume of an appropriate organic solvent. This eluate is subsequently concentrated to a final volume, effectively increasing the analyte concentration to levels suitable for instrumental analysis.

-

Instrumental Quantification : The concentrated extract is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates HUP from other compounds based on its boiling point and interaction with the stationary phase. The MS provides definitive identification and quantification based on the unique mass fragmentation pattern of HUP, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical procedure from sample collection to final data analysis.

Caption: Complete workflow for HUP analysis.

Materials and Reagents

Note: Phthalate contamination is a significant risk. All glassware must be scrupulously cleaned, rinsed with high-purity solvent, and dried in an oven. Avoid using plastic containers, tubing, or pipette tips wherever possible.[6]

-

Glassware : 1 L amber glass bottles (for sampling), volumetric flasks, graduated cylinders, conical vials.

-

Standards : Heptyl Undecyl Phthalate (HUP) analytical standard (>98% purity), Benzyl Benzoate (Surrogate Standard), and Di-n-butyl phthalate-d4 (Internal Standard).

-

Solvents : Pesticide-grade or equivalent high-purity Methylene Chloride, Methanol, and Isooctane.

-

Reagents : Reagent-grade water (HPLC-grade or equivalent, phthalate-free), anhydrous sodium sulfate (baked at 400°C for 4 hours to remove organic contaminants).[6]

-

SPE Cartridges : 6 mL, 500 mg C18 (octadecyl-bonded silica) or Styrene-DVB cartridges. C18 is effective for a broad range of hydrophobic compounds, making it a suitable choice.[7]

-

Equipment : SPE vacuum manifold, nitrogen evaporation system, analytical balance, gas chromatograph with mass spectrometer (GC-MS).

Detailed Protocols

Sample Collection and Preservation

-

Collection : Collect approximately 1 liter of water sample directly into a pre-cleaned amber glass bottle, leaving minimal headspace.

-

Preservation : If not extracted within 24 hours, store the samples in the dark at 4°C. The recommended holding time before extraction is 7 days.

-

pH Adjustment : Ensure the sample pH is between 5 and 7. Phthalate esters can hydrolyze under strongly acidic or basic conditions.[8]

Solid-Phase Extraction (SPE) Protocol

Causality: This SPE procedure is designed to isolate the semi-volatile, hydrophobic HUP from the aqueous matrix. Conditioning activates the C18 stationary phase, loading captures the analyte, the wash step removes polar interferences without dislodging HUP, and elution uses a nonpolar solvent to recover the analyte.

-

Cartridge Conditioning :

-

Pass 5 mL of methylene chloride through the SPE cartridge.

-

Follow with 5 mL of methanol.

-

Finally, pass 10 mL of reagent water, ensuring the sorbent bed does not go dry.

-

-

Sample Loading :

-

Measure 1 L of the water sample. Spike with surrogate standard (e.g., Benzyl Benzoate) to a final concentration of 1 µg/L.

-

Pass the entire sample through the conditioned cartridge at a steady flow rate of 5-10 mL/min.

-

-

Interference Wash :

-

After loading, wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove co-adsorbed polar impurities.

-

-

Drying :

-

Dry the cartridge thoroughly by drawing a vacuum or passing a stream of nitrogen through it for at least 20 minutes. This step is critical to remove residual water, which is immiscible with the elution solvent and can interfere with GC analysis.

-

-

Elution :

-

Place a collection vial under the cartridge.

-

Elute the retained HUP by passing 10 mL of methylene chloride through the cartridge.

-

Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining traces of water.

-

-

Concentration :

-

Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.

-

Add the internal standard (e.g., Di-n-butyl phthalate-d4) to a final concentration of 1 µg/mL.

-

Bring the final volume to exactly 1.0 mL with isooctane. The sample is now ready for GC-MS analysis.

-

GC-MS Instrumental Analysis

Causality: GC-MS is the preferred technique for phthalate analysis due to its high sensitivity and specificity.[9][10] A non-polar DB-5ms column provides excellent separation of semi-volatile compounds like phthalates. The temperature program is optimized to ensure HUP is well-resolved from other potential contaminants. Operating the mass spectrometer in SIM mode significantly enhances the signal-to-noise ratio by monitoring only specific, characteristic ions of the target analyte, allowing for lower detection limits.[5]

| Parameter | Condition | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed column ideal for separating a wide range of semi-volatile organic compounds.[11] |

| Injection Volume | 1 µL | Standard volume for trace analysis. |